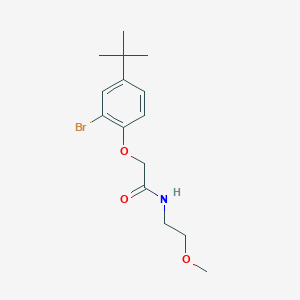![molecular formula C16H23ClN2O3S B296292 N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B296292.png)
N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide, also known as CB-13, is a synthetic cannabinoid receptor agonist. It was first synthesized in 2002 by Pfizer as part of their research into the endocannabinoid system. CB-13 has been shown to have potential therapeutic applications in a variety of areas, including pain management, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide acts as an agonist of the cannabinoid receptor CB1, which is found primarily in the central nervous system. When N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide binds to CB1 receptors, it activates a signaling pathway that can have various effects depending on the location of the receptor. For example, in the brain, N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide can modulate neurotransmitter release, leading to its potential therapeutic applications in conditions such as anxiety and depression.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, anti-inflammatory effects, and analgesic properties. Additionally, N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide has been shown to have antioxidant properties, which could be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide is that it is a potent and selective agonist of the CB1 receptor, making it a useful tool for studying the endocannabinoid system. However, N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide is also highly lipophilic, which can make it difficult to work with in laboratory settings. Additionally, its potential therapeutic applications have not yet been fully explored, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several potential future directions for research on N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, researchers may explore its potential as a treatment for pain and inflammation, as well as its effects on mood and anxiety. Further research is needed to fully understand the potential therapeutic applications of N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide involves several steps, including the reaction of 4-chlorobenzyl chloride with cyclohexylmethylamine to form an intermediate, which is then treated with sodium hydride and methylsulfonyl chloride to yield the final product. The process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One study found that N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide has anti-inflammatory effects, making it a potential treatment for conditions such as arthritis. Another study showed that N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide has analgesic properties, meaning it could be used to manage pain. Additionally, N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide has been studied for its potential neuroprotective effects, with researchers exploring its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C16H23ClN2O3S |
|---|---|
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-2-[cyclohexyl(methylsulfonyl)amino]acetamide |
InChI |
InChI=1S/C16H23ClN2O3S/c1-23(21,22)19(15-5-3-2-4-6-15)12-16(20)18-11-13-7-9-14(17)10-8-13/h7-10,15H,2-6,11-12H2,1H3,(H,18,20) |
Clave InChI |
FPLLBZHLKVLIHJ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2CCCCC2 |
SMILES canónico |
CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B296209.png)
![N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B296211.png)
amino]acetamide](/img/structure/B296212.png)
amino]acetamide](/img/structure/B296213.png)
![4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide](/img/structure/B296215.png)
![methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B296216.png)
![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296218.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B296222.png)
amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296223.png)


![N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B296228.png)
![2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B296229.png)
![N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296230.png)